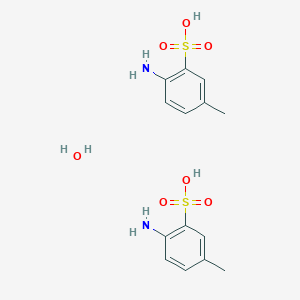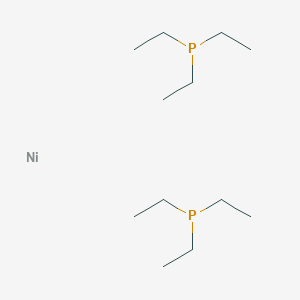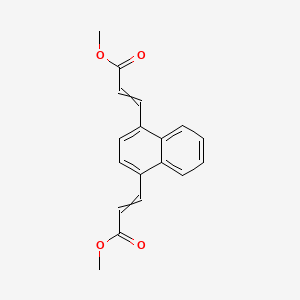![molecular formula C29H31NO B15165341 6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile CAS No. 569671-60-9](/img/structure/B15165341.png)
6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with a decyloxyphenyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which 6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its behavior in various environments. The pathways involved depend on the specific application, such as electronic properties
Propriétés
Numéro CAS |
569671-60-9 |
|---|---|
Formule moléculaire |
C29H31NO |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
6-[2-(4-decoxyphenyl)ethynyl]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C29H31NO/c1-2-3-4-5-6-7-8-9-20-31-29-18-14-24(15-19-29)10-11-25-12-16-28-22-26(23-30)13-17-27(28)21-25/h12-19,21-22H,2-9,20H2,1H3 |
Clé InChI |
LUGBWHXRYMJFEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)



![2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]](/img/structure/B15165298.png)

![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate](/img/structure/B15165305.png)


![2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid](/img/structure/B15165315.png)

![Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester](/img/structure/B15165321.png)

![[2-(2-Methoxyethoxy)ethoxy]methanol](/img/structure/B15165347.png)
